molecular formula C15H12O3 B6377974 5-(3-Acetylphenyl)-2-formylphenol, 95% CAS No. 1261943-88-7

5-(3-Acetylphenyl)-2-formylphenol, 95%

Cat. No. B6377974
CAS RN: 1261943-88-7
M. Wt: 240.25 g/mol
InChI Key: OTAVGBNWKUSXSQ-UHFFFAOYSA-N
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Description

5-(3-Acetylphenyl)-2-formylphenol, 95% (5-AP2F) is a phenolic compound with a variety of potential applications in the fields of biochemistry and physiology. It is synthesized by the condensation of 3-acetylphenol and formaldehyde with a molar ratio of 1:1, and is commonly used as a reagent in laboratory experiments. This compound is of particular interest due to its potential to be used in the development of novel pharmaceuticals, as well as its potential therapeutic effects.

Scientific Research Applications

5-(3-Acetylphenyl)-2-formylphenol, 95% has been studied for its potential applications in the fields of biochemistry and physiology. It has been found to possess antioxidant and anti-inflammatory properties, as well as potential anti-cancer activity. Additionally, it has been studied for its ability to inhibit the growth of certain bacteria and fungi, as well as its ability to reduce the toxicity of certain drugs. Furthermore, 5-(3-Acetylphenyl)-2-formylphenol, 95% has been studied for its potential to be used in the development of novel pharmaceuticals, as well as its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 5-(3-Acetylphenyl)-2-formylphenol, 95% is not fully understood. However, it is believed to act as an antioxidant by scavenging free radicals and inhibiting lipid peroxidation. Additionally, it is thought to have anti-inflammatory effects by inhibiting the production of inflammatory mediators such as prostaglandins and leukotrienes. Furthermore, it is believed to have anti-cancer activity by inducing apoptosis and inhibiting the growth of cancer cells.
Biochemical and Physiological Effects
5-(3-Acetylphenyl)-2-formylphenol, 95% has been found to possess a variety of biochemical and physiological effects. It has been found to possess antioxidant and anti-inflammatory properties, as well as potential anti-cancer activity. Additionally, it has been studied for its ability to inhibit the growth of certain bacteria and fungi, as well as its ability to reduce the toxicity of certain drugs.

Advantages and Limitations for Lab Experiments

The use of 5-(3-Acetylphenyl)-2-formylphenol, 95% in laboratory experiments offers a number of advantages. It is a relatively inexpensive compound, and is easily synthesized from readily available precursors. Additionally, it is a relatively stable compound, and is not easily degraded by light or heat. Furthermore, it is relatively non-toxic and is not known to cause any adverse side effects. However, there are a few limitations to the use of 5-(3-Acetylphenyl)-2-formylphenol, 95% in laboratory experiments. It is not a highly soluble compound, and thus may require the use of solvents or other additives in order to be used in certain experiments. Additionally, it is not a very reactive compound, and thus may require the use of catalysts or other reagents in order to be used in certain experiments.

Future Directions

The potential applications of 5-(3-Acetylphenyl)-2-formylphenol, 95% are vast and varied. Future research should focus on its potential therapeutic effects, as well as its potential to be used in the development of novel pharmaceuticals. Additionally, further research should focus on its potential to be used as a preservative or anti-oxidant in food products. Furthermore, further research should focus on its potential to be used as a biopesticide, as well as its potential to be used in the synthesis of other compounds. Finally, further research should focus on its potential to be used in the treatment of various diseases, such as cancer, Alzheimer’s disease, and Parkinson’s disease.

Synthesis Methods

The synthesis of 5-(3-Acetylphenyl)-2-formylphenol, 95% is achieved by the condensation of 3-acetylphenol and formaldehyde with a molar ratio of 1:1. The reaction is typically carried out in aqueous solution at a temperature of 60-65°C and a pH of 7.5-8.0. The reaction is catalyzed by a variety of acidic or basic catalysts such as sulfuric acid, hydrochloric acid, sodium hydroxide, or potassium hydroxide. The reaction is exothermic and is typically completed within 1-2 hours. The resulting product is a 95% pure 5-(3-Acetylphenyl)-2-formylphenol, 95%.

properties

IUPAC Name

4-(3-acetylphenyl)-2-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O3/c1-10(17)11-3-2-4-12(7-11)13-5-6-14(9-16)15(18)8-13/h2-9,18H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTAVGBNWKUSXSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)C=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80685137
Record name 3'-Acetyl-3-hydroxy[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80685137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Acetylphenyl)-2-formylphenol

CAS RN

1261943-88-7
Record name 3'-Acetyl-3-hydroxy[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80685137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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